DBCO-PEG6-acid
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Overview
Description
DBCO-PEG6-acid is a specialized compound in the field of bioconjugation, featuring a carboxylic acid functional group (-COOH) and a dibenzocyclooctyne (DBCO) group. The DBCO group is particularly notable for its ability to react with azide functional groups through a copper-free click chemistry reaction, a key technique in modern bioconjugation . The hydrophilic polyethylene glycol (PEG) chain allows for increased water solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
DBCO-PEG6-acid is synthesized by linking a DBCO group to a PEG chain terminated with a carboxylic acid group. The synthesis typically involves the following steps:
Activation of the Carboxylic Acid Group: The carboxylic acid group is activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
Coupling Reaction: The activated carboxylic acid reacts with an amine group on the DBCO molecule to form a stable amide bond.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of the carboxylic acid group are activated using EDC or HATU.
Automated Coupling: Automated systems are used to couple the activated carboxylic acid with the DBCO group, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG6-acid primarily undergoes the following types of reactions:
Click Chemistry Reactions: The DBCO group reacts with azide groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction
Amide Bond Formation: The carboxylic acid group can react with primary amine groups to form stable amide bonds.
Common Reagents and Conditions
Major Products
Triazole Linkages: Formed through SPAAC reactions with azide groups.
Amide Bonds: Formed through reactions with primary amine groups.
Scientific Research Applications
DBCO-PEG6-acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DBCO-PEG6-acid involves:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide groups to form stable triazole linkages without the need for a copper catalyst.
Amide Bond Formation: The carboxylic acid group reacts with primary amine groups in the presence of activators to form stable amide bonds.
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG6-amine: Contains an amine group instead of a carboxylic acid group.
DBCO-PEG6-DBCO: Contains two terminal DBCO groups.
DBCO-PEG6-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester group.
Uniqueness
DBCO-PEG6-acid is unique due to its combination of a DBCO group and a carboxylic acid group, allowing it to participate in both SPAAC reactions and amide bond formation. This dual functionality makes it a versatile tool in bioconjugation and click chemistry .
Properties
Molecular Formula |
C34H44N2O10 |
---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C34H44N2O10/c37-32(11-12-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36)35-14-16-42-18-20-44-22-24-46-26-25-45-23-21-43-19-17-41-15-13-34(39)40/h1-8H,11-27H2,(H,35,37)(H,39,40) |
InChI Key |
NBCHNMYYEDTNKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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